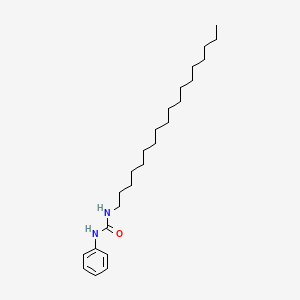
2,2,4,4,6,6-Hexakis(4-chlorophenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE is a complex organophosphorus compound with the molecular formula C36H24Cl6N3O6P3 and a molecular weight of 900.249 g/mol This compound is known for its unique structure, which includes multiple chloro-phenoxy groups attached to a triazatriphosphinine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE typically involves the reaction of hexachlorocyclotriphosphazene with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE can undergo various chemical reactions, including:
Substitution Reactions: The chloro-phenoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro-phenoxy groups.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor in the synthesis of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE.
Other Organophosphorus Compounds: Compounds with similar structures and functional groups, such as those containing phenoxy or chloro groups.
Eigenschaften
Molekularformel |
C36H24Cl6N3O6P3 |
|---|---|
Molekulargewicht |
900.2 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexakis(4-chlorophenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C36H24Cl6N3O6P3/c37-25-1-13-31(14-2-25)46-52(47-32-15-3-26(38)4-16-32)43-53(48-33-17-5-27(39)6-18-33,49-34-19-7-28(40)8-20-34)45-54(44-52,50-35-21-9-29(41)10-22-35)51-36-23-11-30(42)12-24-36/h1-24H |
InChI-Schlüssel |
SMZCEXKGEYHHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)(OC5=CC=C(C=C5)Cl)OC6=CC=C(C=C6)Cl)OC7=CC=C(C=C7)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)






![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)






